2-(2-Nitrophenoxy)acetohydrazide
Overview
Description
2-(2-Nitrophenoxy)acetohydrazide is an organic compound with the molecular formula C8H9N3O4 and a molecular weight of 211.18 g/mol It is characterized by the presence of a nitrophenyl group attached to an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenoxy)acetohydrazide typically involves the reaction of 2-nitrophenol with chloroacetic acid to form 2-(2-nitrophenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield the final product, this compound . The reaction conditions generally include:
Temperature: Room temperature to moderate heating.
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: No specific catalyst is required for this reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Various electrophiles (e.g., alkyl halides), organic solvents (e.g., dichloromethane).
Major Products Formed
Reduction: 2-(2-Aminophenoxy)acetohydrazide.
Substitution: Various substituted acetohydrazides depending on the electrophile used.
Scientific Research Applications
2-(2-Nitrophenoxy)acetohydrazide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Nitrophenoxy)acetohydrazide depends on its specific application. For instance, in biological systems, it may act by inhibiting specific enzymes or interacting with proteins, thereby affecting cellular processes. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with biological targets, while the hydrazide moiety can form stable complexes with metal ions, influencing their biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminophenoxy)acetohydrazide: Formed by the reduction of 2-(2-Nitrophenoxy)acetohydrazide.
2-(2-Chlorophenoxy)acetohydrazide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research in various fields, offering opportunities for the development of new materials and therapeutic agents.
Properties
IUPAC Name |
2-(2-nitrophenoxy)acetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c9-10-8(12)5-15-7-4-2-1-3-6(7)11(13)14/h1-4H,5,9H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTJSDSZEWQPSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352126 | |
Record name | 2-(2-nitrophenoxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77729-22-7 | |
Record name | 2-(2-nitrophenoxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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